1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone
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Overview
Description
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) is a chiral compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific stereochemistry indicated by (S) suggests that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Alpha,alpha-Dimethyl Substitution: This step may involve alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions might convert the acetyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) could have various applications in scientific research:
Chemistry: As a chiral building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the acetyl and dimethyl substitutions.
N-Methylpyrrolidine: A similar compound with a methyl group instead of an acetyl group.
2-Pyrrolidinemethanol: Lacking the acetyl and dimethyl substitutions.
Uniqueness
The specific combination of the acetyl group, alpha,alpha-dimethyl substitution, and (S) stereochemistry makes 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) unique
Properties
IUPAC Name |
1-[(2S)-2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)10-6-4-5-8(10)9(2,3)12/h8,12H,4-6H2,1-3H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVPCXMBWHCEA-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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